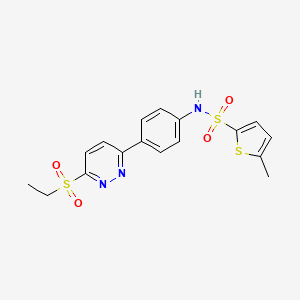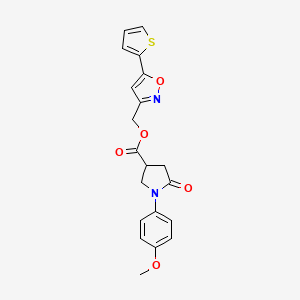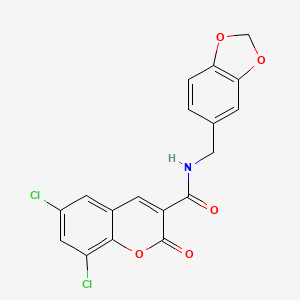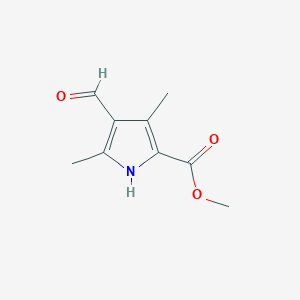
N-(4-chlorobenzyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the nicotinamide class of molecules and has been shown to have several interesting properties that make it valuable for various applications.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes and Enzymatic Reactions
Research by Barrio et al. (1972) introduced a fluorescent analog of nicotinamide adenine dinucleotide, showcasing its application in studying enzymatic reactions due to its fluorescent properties, which allow for the tracking of enzymatic processes and interactions Barrio, J., Secrist, J., & Leonard, N. (1972).
Herbicidal Activity
A study by Yu et al. (2021) focused on the synthesis and herbicidal activity of nicotinamide derivatives, demonstrating the potential of nicotinamide-based compounds in developing new herbicides for agricultural applications Yu, C., Wang, Q., Bajsa-Hirschel, J., Cantrell, C., Duke, S., & Liu, X. (2021).
Cosmetic Ingredient
Otte et al. (2005) discussed nicotinamide as an emerging cosmetic ingredient for the treatment and prevention of skin diseases, highlighting its role as an antioxidant and its applications in skincare Otte, N., Borelli, C., & Korting, H. C. (2005).
Redox Chemistry
Paul, Arends, and Hollmann (2014) reviewed synthetic nicotinamide cofactor analogues for redox chemistry, emphasizing the role of these analogues in facilitating redox reactions, which is crucial for various chemical and biochemical research applications Paul, C. E., Arends, I. W. C. E., & Hollmann, F. (2014).
Corrosion Inhibition
Chakravarthy, Mohana, and Kumar (2014) investigated the corrosion inhibition effect of nicotinamide derivatives on mild steel in hydrochloric acid solution, suggesting the use of nicotinamide-based compounds in protecting metals from corrosion Chakravarthy, M. P., Mohana, K. N., & Kumar, C. B. P. (2014).
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c18-14-4-1-12(2-5-14)9-20-17(21)13-3-6-16(19-10-13)22-15-7-8-23-11-15/h1-6,10,15H,7-9,11H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEVPQRKEGFCJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)isoquinolin-1(2H)-one](/img/structure/B2390324.png)

![5-amino-N-(3-fluorophenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2390327.png)

![4-oxo-N-(pyridin-2-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2390331.png)


![(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2390335.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2390336.png)
![N-(4-acetylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390337.png)


![4,7,8-Trimethyl-6-propan-2-yl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2390344.png)
